molecular formula C15H12ClNO4 B14689273 2-(o-Carboxyanilino)-3-chloro-o-toluic acid CAS No. 27828-39-3

2-(o-Carboxyanilino)-3-chloro-o-toluic acid

Cat. No.: B14689273
CAS No.: 27828-39-3
M. Wt: 305.71 g/mol
InChI Key: NCWRGTGABHVAOP-UHFFFAOYSA-N
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Description

2-(o-Carboxyanilino)-3-chloro-o-toluic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an aromatic ring, which also contains a chlorine atom and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Carboxyanilino)-3-chloro-o-toluic acid typically involves the reaction of 3-chloro-o-toluic acid with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for the availability of raw materials, reaction time, and purification methods. Industrial production may also involve the use of advanced technologies and equipment to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(o-Carboxyanilino)-3-chloro-o-toluic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

2-(o-Carboxyanilino)-3-chloro-o-toluic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a precursor for pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(o-Carboxyanilino)-3-chloro-o-toluic acid involves its interaction with specific molecular targets and pathways. The carboxyl group and other functional groups in the compound can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-o-toluic acid: Similar in structure but lacks the anilino group.

    o-Phenylenediamine: Contains the anilino group but lacks the carboxyl and chlorine substituents.

    2-(o-Carboxyanilino)-benzoic acid: Similar structure but without the chlorine atom.

Uniqueness

2-(o-Carboxyanilino)-3-chloro-o-toluic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the carboxyl group and the chlorine atom in the aromatic ring, along with the anilino group, makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

27828-39-3

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

2-(2-carboxyanilino)-3-chloro-5-methylbenzoic acid

InChI

InChI=1S/C15H12ClNO4/c1-8-6-10(15(20)21)13(11(16)7-8)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)(H,20,21)

InChI Key

NCWRGTGABHVAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

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